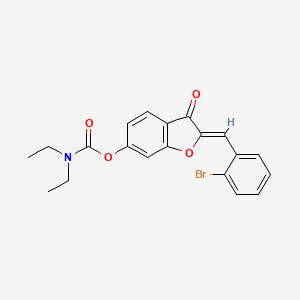![molecular formula C19H23N7O B15109172 (2-Methoxyethyl)[2-(4-phenylpiperazinyl)pteridin-4-yl]amine](/img/structure/B15109172.png)
(2-Methoxyethyl)[2-(4-phenylpiperazinyl)pteridin-4-yl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methoxyethyl)[2-(4-phenylpiperazinyl)pteridin-4-yl]amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pteridine core, which is a bicyclic heterocycle, and is substituted with a phenylpiperazine moiety and a methoxyethyl group. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.
准备方法
The synthesis of (2-Methoxyethyl)[2-(4-phenylpiperazinyl)pteridin-4-yl]amine typically involves multi-step organic reactionsThe final step involves the attachment of the methoxyethyl group under controlled conditions to ensure the desired product is obtained with high purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and efficiency in the production process .
化学反应分析
(2-Methoxyethyl)[2-(4-phenylpiperazinyl)pteridin-4-yl]amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the phenylpiperazine group can be replaced with other nucleophiles under appropriate conditions
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
科学研究应用
(2-Methoxyethyl)[2-(4-phenylpiperazinyl)pteridin-4-yl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and as an alpha1-adrenergic receptor antagonist
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of (2-Methoxyethyl)[2-(4-phenylpiperazinyl)pteridin-4-yl]amine involves its interaction with specific molecular targets. One of the primary targets is the alpha1-adrenergic receptor, where it acts as an antagonist. This interaction inhibits the receptor’s activity, leading to various physiological effects such as vasodilation and reduced blood pressure . The compound may also interact with other receptors and enzymes, contributing to its diverse biological activities .
相似化合物的比较
(2-Methoxyethyl)[2-(4-phenylpiperazinyl)pteridin-4-yl]amine can be compared with other similar compounds, such as:
(2-Methoxyethyl)[(4-phenylpiperidin-4-yl)methyl]amine: This compound has a similar structure but differs in the substitution pattern on the piperazine ring.
2-(4-Methyl-2-phenyl-1-piperazinyl)-3-pyridinemethanol: Another related compound with a different core structure but similar functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pteridine core, which imparts distinct chemical and biological properties .
属性
分子式 |
C19H23N7O |
|---|---|
分子量 |
365.4 g/mol |
IUPAC 名称 |
N-(2-methoxyethyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine |
InChI |
InChI=1S/C19H23N7O/c1-27-14-9-22-18-16-17(21-8-7-20-16)23-19(24-18)26-12-10-25(11-13-26)15-5-3-2-4-6-15/h2-8H,9-14H2,1H3,(H,21,22,23,24) |
InChI 键 |
MYXCOBRWHJCBIH-UHFFFAOYSA-N |
规范 SMILES |
COCCNC1=NC(=NC2=NC=CN=C21)N3CCN(CC3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(4-Chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl][3-(methylethoxy)propyl]amine](/img/structure/B15109091.png)
![(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate](/img/structure/B15109094.png)

![1-Acetyl-4-[(5-chloro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B15109104.png)
![9-(3,4-dimethoxyphenyl)-5-hexanoyl-6-(2-sec-butoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B15109116.png)
![2-(4-bromophenoxy)-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15109123.png)
![4-fluoro-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B15109131.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-bromo-5-(4-methylbenzyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B15109143.png)
![2,5-Dimethyl-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B15109147.png)
![N-cyclopentyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B15109148.png)
![4-[2-(5-chloro-2-methoxyphenyl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B15109151.png)
![N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide](/img/structure/B15109155.png)
![(2-{[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid](/img/structure/B15109161.png)
![N-{3-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-hydroxyphenyl}acetamide](/img/structure/B15109185.png)
